

Application Note: Thermal Analysis of Poly(Glycerol 1,3-Dimethacrylate)

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Compound of Interest

Compound Name: Glycerol 1,3-Dimethacrylate

Cat. No.: B158651

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Introduction

Poly(**Glycerol 1,3-Dimethacrylate**) (pGDM) is a crosslinked polymer with a range of potential applications in biomaterials, dental resins, and drug delivery systems, owing to its biocompatibility and tunable mechanical properties. A thorough understanding of its thermal behavior is critical for defining its processing parameters, predicting its performance at elevated temperatures, and ensuring its stability during its service life. This application note details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of pGDM. DSC is employed to determine the glass transition temperature (T_g), a crucial parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. TGA is used to assess the thermal stability and decomposition profile of the polymer.

Experimental Protocols

Materials and Equipment

- Sample: Poly(**Glycerol 1,3-Dimethacrylate**), synthesized by photopolymerization.
- Instruments:
 - Differential Scanning Calorimeter (DSC)
 - Thermogravimetric Analyzer (TGA)

- Sample Pans: Aluminum pans for DSC, alumina or platinum pans for TGA.
- Purge Gas: High-purity nitrogen.

Protocol for Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 5-10 mg of the powdered pGDM sample into an aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
- Thermal Program:
 - First Heating Scan: Equilibrate the sample at 25°C. Heat the sample from 25°C to 200°C at a heating rate of 10°C/min. This scan is primarily to erase the thermal history of the polymer.
 - Cooling Scan: Cool the sample from 200°C to 25°C at a rate of 10°C/min.
 - Second Heating Scan: Reheat the sample from 25°C to 200°C at a heating rate of 10°C/min. The glass transition temperature (T_g) is determined from this second heating scan.
- Data Analysis: Analyze the DSC thermogram from the second heating scan to determine the midpoint of the step-like change in the heat flow, which corresponds to the glass transition temperature (T_g).

Protocol for Thermogravimetric Analysis (TGA)

- Sample Preparation: Accurately weigh 5-10 mg of the powdered pGDM sample into an alumina or platinum TGA pan.

- Instrument Setup:
 - Place the sample pan into the TGA furnace.
 - Purge the furnace with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at 30°C.
 - Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.^[1]
- Data Analysis:
 - Plot the sample weight (as a percentage of the initial weight) versus temperature.
 - Determine the onset of decomposition (Tonset), which is the temperature at which significant weight loss begins.
 - Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
 - Determine the percentage of residual mass at the end of the experiment.

Data Presentation

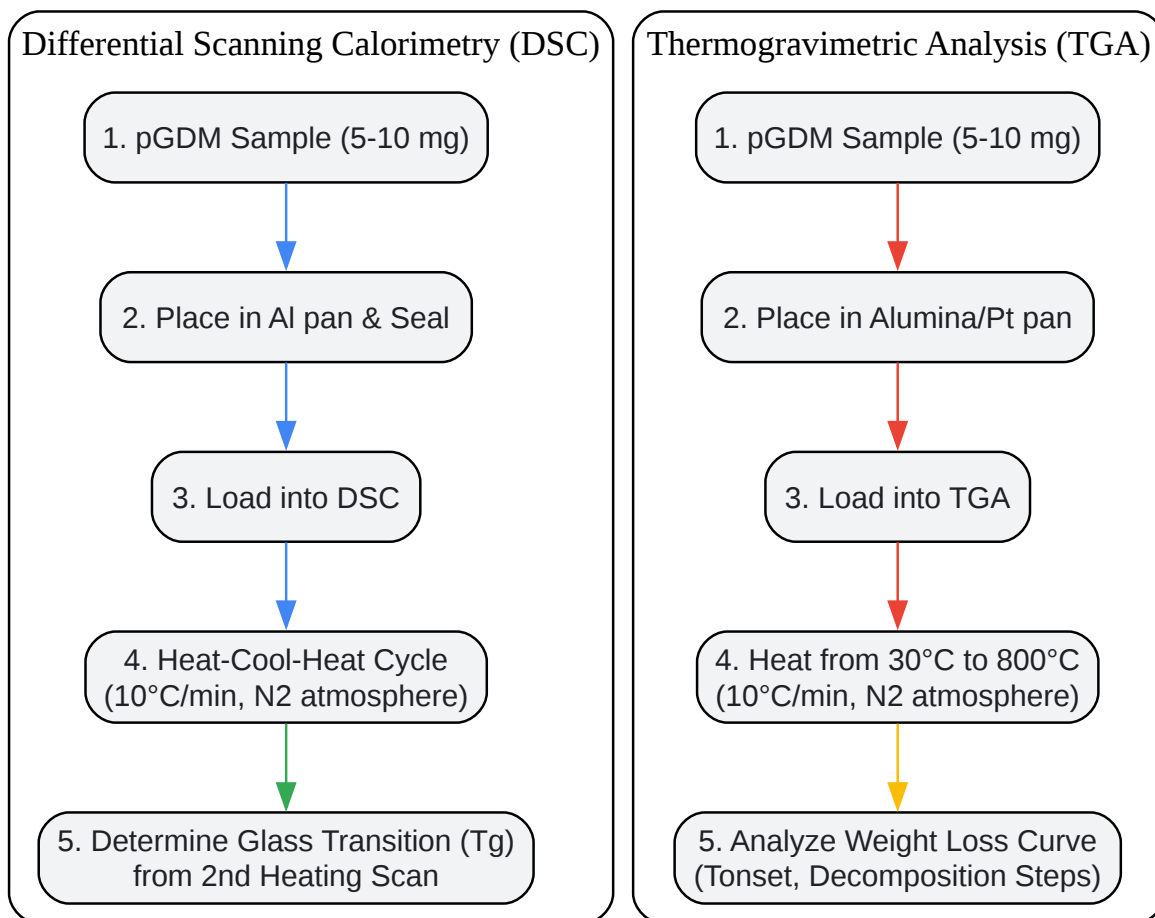
The thermal properties of pGDM, as determined by DSC and TGA, are summarized in the table below. The data is based on a study of dimethacrylate polymers with varying glycerol content.

^[1]

Thermal Property	Value	Technique
Glass Transition Temperature (Tg)	Not explicitly reported for pGMA	DSC
Onset of Thermal Decomposition (Tonset)	~213.8 °C	TGA
Decomposition Steps (in dry air)	Temperature Range (°C)	Mass Loss (%)
Step 1	123.2 - 225.0	-
Step 2	225.0 - 350.0	-
Step 3	350.0 - 450.0	-
Step 4	450.0 - 600.0	-
Residual Mass at 800°C	Not explicitly reported	TGA

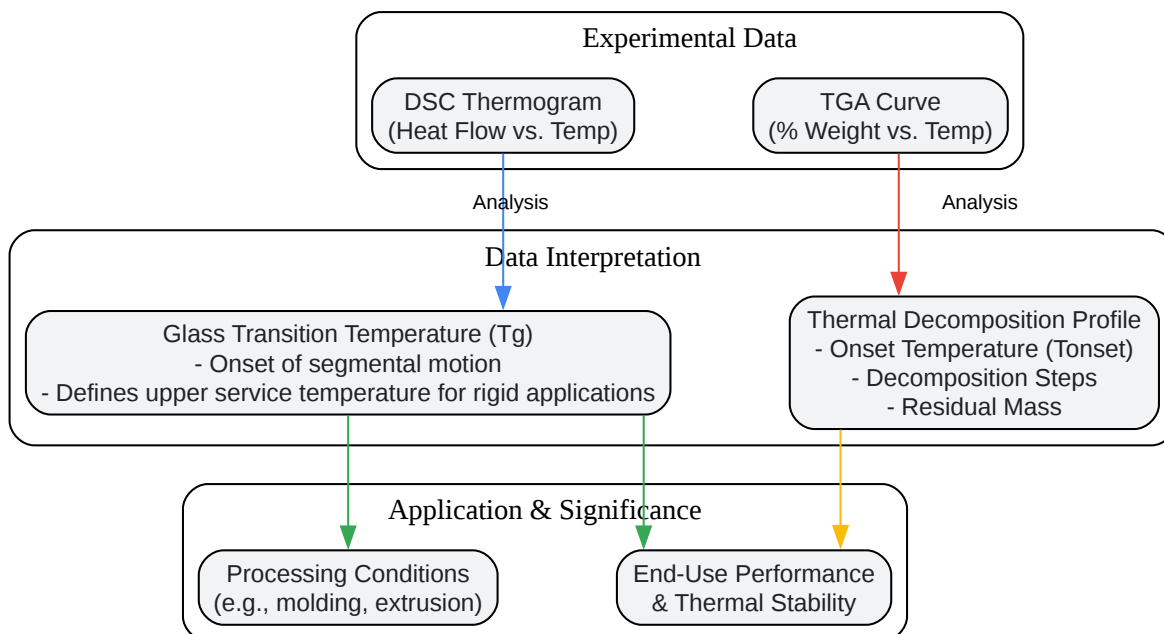
Note: The specific mass loss percentages for each decomposition step of the pure poly(glycerol dimethacrylate) were not detailed in the referenced study. The first step of mass loss is associated with the excess glycerol in systems containing it.^[1] The polymer itself is reported to be stable up to 213.8°C and exhibits four mass loss steps.^[1]

Mandatory Visualization



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Caption: Experimental workflow for DSC and TGA analysis of pGDM.



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References

- 1. researchgate.net [researchgate.net]
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